2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
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Overview
Description
The compound “2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through ring construction from different cyclic or acyclic precursors . The fluorophenyl groups could be introduced through a substitution reaction.Scientific Research Applications
2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide has been studied extensively for its potential therapeutic applications. It has been studied as a potential drug for the treatment of depression, anxiety, addiction, and pain. The compound has also been studied for its potential to modulate the activity of several receptor systems, including the serotonin, dopamine, and GABA systems. Additionally, this compound has been studied for its ability to modulate inflammation, oxidative stress, and cell death.
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor . It interacts with the receptor to enhance or inhibit its activity, resulting in changes to the receptor’s function . The use of this compound in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The sigma-1 receptor plays a crucial role in several biochemical pathways. It regulates the influx of Ca2+ ions from the ER to the mitochondria, which is mediated by the IP3 receptor . This regulation can affect various downstream effects, including neuronal signaling and synaptic plasticity .
Pharmacokinetics
The introduction of fluorine atoms into the compound’s structure has resulted in positive modulation of its lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of the sigma-1 receptor. By influencing this receptor, the compound can exert anti-seizure, antidepressant, and cognition-enhancing effects . The exact cellular mechanisms underlying these effects are still under investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s interaction with the sigma-1 receptor can be influenced by the receptor’s expression levels, which can vary depending on the cellular environment . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide in laboratory experiments include its easy synthesis, its wide range of biochemical and physiological effects, and its ability to modulate the activity of several receptor systems. The main limitation of using this compound in laboratory experiments is that it has not yet been approved for clinical use, so it is not available commercially.
Future Directions
Future research on 2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide should focus on its potential therapeutic applications, including its potential use in the treatment of depression, anxiety, addiction, and pain. Additionally, further research should be conducted to better understand the compound’s mechanism of action and its effects on inflammation, oxidative stress, and cell death. Additionally, further research should be conducted to determine the safety and efficacy of this compound in clinical trials. Finally, further research should be conducted to identify new potential therapeutic applications for this compound.
Synthesis Methods
2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide can be synthesized through a multi-step process involving the reaction of 4-fluorophenylacetic acid with 2-oxo-2-(pyrrolidin-1-yl)ethylphenylacetamide. The reaction is conducted in a solvent mixture of toluene, dimethylformamide, and triethylamine at a temperature of 80°C. The reaction yields a white solid which can be purified by recrystallization.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-17-7-3-15(4-8-17)13-19(24)22-18-9-5-16(6-10-18)14-20(25)23-11-1-2-12-23/h3-10H,1-2,11-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVNUCGVNNKHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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